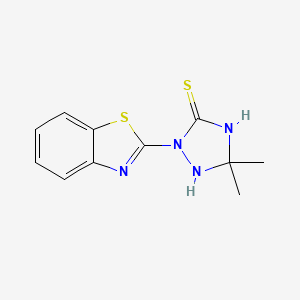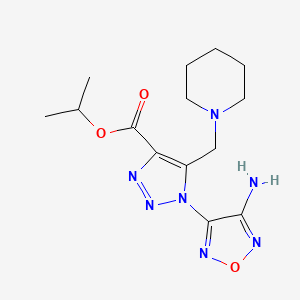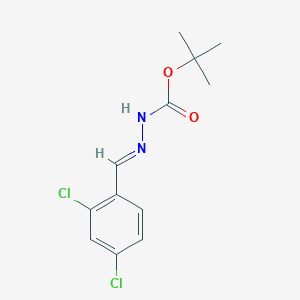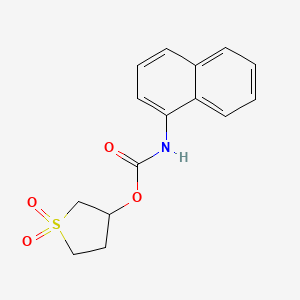
2-(1,3-Benzothiazol-2-yl)-5,5-dimethyl-1,2,4-triazolidine-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Benzothiazol-2-yl)-5,5-dimethyl-1,2,4-triazolane-3-thione is a heterocyclic compound that combines the structural features of benzothiazole and triazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-yl)-5,5-dimethyl-1,2,4-triazolane-3-thione typically involves the condensation of 2-aminobenzenethiol with a suitable carbonyl compound, followed by cyclization. Common synthetic methods include:
Condensation Reaction: 2-aminobenzenethiol reacts with aldehydes or ketones under acidic or basic conditions to form the benzothiazole ring.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,3-Benzothiazol-2-yl)-5,5-dimethyl-1,2,4-triazolane-3-thione undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazole or triazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Cyclizing Agents: Thionyl chloride, phosphorus pentachloride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(1,3-Benzothiazol-2-yl)-5,5-dimethyl-1,2,4-triazolane-3-thione has a wide range of scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an antiviral, antibacterial, and anticancer agent.
Materials Science: It is used in the development of fluorescent probes and electroluminescent devices.
Industrial Chemistry: The compound serves as a precursor for the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(1,3-Benzothiazol-2-yl)-5,5-dimethyl-1,2,4-triazolane-3-thione involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Arylbenzothiazoles: These compounds share the benzothiazole ring and exhibit similar biological activities.
1,3-Benzothiazol-2-ylsulfanyl Derivatives: These compounds have similar structural features and are used in medicinal chemistry.
Uniqueness
2-(1,3-Benzothiazol-2-yl)-5,5-dimethyl-1,2,4-triazolane-3-thione is unique due to its combined benzothiazole and triazole rings, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C11H12N4S2 |
|---|---|
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
2-(1,3-benzothiazol-2-yl)-5,5-dimethyl-1,2,4-triazolidine-3-thione |
InChI |
InChI=1S/C11H12N4S2/c1-11(2)13-9(16)15(14-11)10-12-7-5-3-4-6-8(7)17-10/h3-6,14H,1-2H3,(H,13,16) |
InChI-Schlüssel |
HTYFKETVEYVXEB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(NC(=S)N(N1)C2=NC3=CC=CC=C3S2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4Z)-2-(4-chloro-3-nitrophenyl)-4-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one](/img/structure/B14948989.png)

![4,6-dimethyl-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]pyrimidine](/img/structure/B14948999.png)
![N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-3,5-dibromo-2-hydroxybenzohydrazide](/img/structure/B14949004.png)
![N-[(5-benzyl-1,3,4-thiadiazol-2-yl)carbamothioyl]-4-bromobenzamide](/img/structure/B14949013.png)
![1-(4-Methoxyphenyl)-3-[4-(pyrrolidin-1-ylacetyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B14949019.png)

![ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1H-indole-3-carboxylate](/img/structure/B14949035.png)
![3-(4-Chlorophenyl)-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B14949038.png)

![N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide](/img/structure/B14949055.png)
![1-(4-Bromophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B14949057.png)

![N-(4-{[(2E)-2-(3,4-dihydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B14949073.png)
